molecular formula C20H22O5 B7823118 Oxydipropyl dibenzoate CAS No. 94-03-1

Oxydipropyl dibenzoate

Cat. No.: B7823118
CAS No.: 94-03-1
M. Wt: 342.4 g/mol
InChI Key: IZYUWBATGXUSIK-UHFFFAOYSA-N
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Description

Oxydipropyl dibenzoate, also known as dipropylene glycol dibenzoate, is a highly soluble benzoate plasticizer. It is characterized by its propyl and benzoate functional groups. This compound is widely used to improve the flexibility and durability of polymers, such as polyvinyl chloride (PVC), and is often found in products like adhesives, coatings, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxydipropyl dibenzoate is synthesized through the esterification of dipropylene glycol with benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Oxydipropyl dibenzoate primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction of dipropylene glycol and benzoic acid. In hydrolysis, it can be broken down into its constituent alcohol and acid under acidic or basic conditions .

Common Reagents and Conditions:

    Esterification: Dipropylene glycol, benzoic acid, acid catalyst (e.g., sulfuric acid), heat.

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Major Products:

Scientific Research Applications

Oxydipropyl dibenzoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of oxydipropyl dibenzoate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets are the polymer chains themselves, and the pathways involved include the physical interaction and dispersion of the plasticizer within the polymer matrix .

Comparison with Similar Compounds

  • Diethylene glycol dibenzoate
  • Triethylene glycol dibenzoate
  • Butyl benzyl phthalate

Comparison: Oxydipropyl dibenzoate is unique in its balance of low toxicity, high plasticizing efficiency, and environmental friendliness. Compared to diethylene glycol dibenzoate and triethylene glycol dibenzoate, this compound offers better compatibility with a wider range of polymers and lower volatility. Unlike butyl benzyl phthalate, which is a phthalate-based plasticizer, this compound is a benzoate-based plasticizer, making it a safer and more environmentally friendly alternative .

Properties

IUPAC Name

1-(2-benzoyloxypropoxy)propan-2-yl benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUWBATGXUSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401043495
Record name 2-Propanol, 1,1′-oxybis-, dibenzoate
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Molecular Weight

342.4 g/mol
Source PubChem
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries]
Record name Propanol, oxybis-, dibenzoate
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Record name Dipropylene glycol dibenzoate
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Vapor Pressure

0.00000046 [mmHg]
Record name Dipropylene glycol dibenzoate
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CAS No.

94-03-1, 27138-31-4
Record name 2-Propanol, 1,1′-oxybis-, dibenzoate
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Record name 1,1'-Oxybis-2-propanol dibenzoate
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Record name Propanol, oxybis-, dibenzoate
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Record name Oxydipropyl dibenzoate
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Record name 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate
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Record name 1,1'-OXYBIS-2-PROPANOL DIBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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